molecular formula C24H25NO6 B2689368 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034330-49-7

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2689368
CAS No.: 2034330-49-7
M. Wt: 423.465
InChI Key: CTVBEENIKXWQQP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a phenylethyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the condensation of salicylaldehyde with a suitable β-keto ester. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrahydropyran ring can be formed via an intramolecular cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the chromene core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity, while the tetrahydropyran ring can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, phenylethyl group, and tetrahydropyran ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-29-20-9-5-6-16-14-19(23(27)31-21(16)20)22(26)25-15-24(28,17-7-3-2-4-8-17)18-10-12-30-13-11-18/h2-9,14,18,28H,10-13,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBEENIKXWQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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